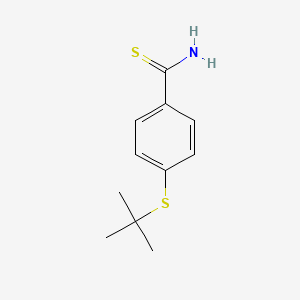

4-(Tert-butylsulfanyl)benzene-1-carbothioamide

Description

Chemical Identity and Classification

This compound belongs to the class of aromatic thioamides and represents a complex organosulfur compound with multiple functional groups. The molecular formula C11H15NS2 indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two sulfur atoms, resulting in a molecular weight of 225.37 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service number 1423026-18-9, which provides unambiguous identification in chemical databases and literature. The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as S=C(C1=CC=C(SC(C)(C)C)C=C1)N, clearly depicting the arrangement of atoms and bonds within the molecule.

The compound exhibits characteristics typical of both thioamide and organosulfur chemistry classifications. As a thioamide, it contains the distinctive C=S functional group bonded to a nitrogen atom, which is analogous to the amide functional group but with sulfur replacing oxygen. This substitution significantly alters the chemical and physical properties compared to the corresponding amide. The tert-butylsulfanyl group (-S-C(CH3)3) represents another sulfur-containing functionality that adds to the compound's complexity and potential reactivity. The aromatic benzene ring provides structural stability and serves as a platform for both functional groups, creating opportunities for various substitution and addition reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15NS2 | |

| Molecular Weight | 225.37 g/mol | |

| CAS Number | 1423026-18-9 | |

| SMILES Notation | S=C(C1=CC=C(SC(C)(C)C)C=C1)N | |

| Purity | 95-98% (typical) |

The classification of this compound extends beyond simple thioamides due to the presence of the tert-butylsulfanyl substituent. This dual sulfur functionality places it in a specialized category of organosulfur compounds that exhibit unique reactivity patterns. The electron-donating properties of the tert-butyl group combined with the electron-withdrawing nature of the thioamide functionality create an interesting electronic environment that influences the compound's chemical behavior. The para-substitution pattern on the benzene ring ensures optimal separation of the two sulfur-containing functional groups, potentially minimizing steric interactions while maintaining electronic communication through the aromatic system.

Historical Context in Thioamide Chemistry

The development of thioamide chemistry traces back to the 1870s when the first methods for converting amides to thioamides using phosphorus sulfides were described. This foundational work established the basis for synthesizing sulfur analogs of amides, which would later prove crucial for developing compounds like this compound. The early recognition that thioamides could serve as isosteres for amides opened new avenues for chemical research and medicinal chemistry applications. The concept of isosterism, where sulfur replaces oxygen while maintaining similar molecular architecture, became a driving force in the evolution of thioamide chemistry.

Historical developments in thioamide synthesis revealed several key methodological advances that directly relate to the preparation of complex thioamides like this compound. The introduction of Lawesson's reagent as a more soluble alternative to phosphorus pentasulfide provided chemists with improved tools for thioamide formation. Additionally, the Willgerodt-Kindler reaction emerged as an important pathway for synthesizing benzylthioamides, demonstrating the versatility of thioamide chemistry in aromatic systems. These methodological advances laid the groundwork for synthesizing more complex thioamides with multiple functional groups.

Recent synthetic developments have expanded the scope of thioamide chemistry through innovative approaches such as potassium persulfate-promoted synthesis from aldehydes. This method represents a transition-metal-free approach that has proven effective for preparing various aromatic thioamides under mild conditions. The development of such methods has enabled the synthesis of structurally complex thioamides like this compound, which might be challenging to prepare using traditional approaches. The evolution from classical phosphorus sulfide methods to modern oxidative approaches demonstrates the continuous advancement in thioamide synthetic methodology.

The historical context also encompasses the recognition of thioamides as important intermediates in heterocycle synthesis, where the nucleophilic nature of the thione-like sulfur atom enables various cyclization reactions. This reactivity has made thioamides valuable building blocks for constructing complex molecular architectures. The understanding of thioamide structure-activity relationships has evolved significantly, particularly regarding the partial double bond character of the carbon-nitrogen bond and the planar geometry of the thioamide core. These structural insights have informed the design and synthesis of compounds like this compound, where multiple functional groups must be carefully positioned to achieve desired properties.

Significance in Organosulfur Chemistry Research

The significance of this compound in organosulfur chemistry research stems from its unique combination of multiple sulfur-containing functional groups within a single aromatic framework. Organosulfur chemistry encompasses the study of organic compounds containing sulfur, which are ubiquitous in nature and play crucial roles in biological systems. The presence of two distinct sulfur functionalities in this compound provides researchers with opportunities to investigate how different sulfur-containing groups interact and influence each other's reactivity. This dual functionality makes it an excellent model compound for understanding complex organosulfur systems.

The compound's structural features contribute to advancing fundamental understanding of organosulfur chemistry principles. The tert-butylsulfanyl group represents a class of organosulfur compounds where sulfur is bonded to both carbon atoms, creating unique electronic and steric environments. When combined with the thioamide functionality, researchers can investigate how these different sulfur environments influence overall molecular behavior. The aromatic platform provides additional opportunities to study electronic effects and substituent interactions in organosulfur systems. Such investigations contribute to the broader understanding of sulfur's role in organic chemistry and its impact on molecular properties.

Research applications of this compound extend to various areas of organosulfur chemistry, including metal coordination studies and catalysis research. Thioamides are known to exhibit greater affinity for certain metals compared to their oxygen analogs, and the presence of the additional sulfanyl group may enhance or modify these interactions. This property makes the compound valuable for investigating metal-sulfur interactions and developing new catalytic systems. The compound's potential applications in materials science and coordination chemistry highlight its significance beyond traditional organic synthesis applications.

| Research Area | Significance | Application |

|---|---|---|

| Synthetic Methodology | Model for multi-functional organosulfur synthesis | Development of new synthetic routes |

| Electronic Effects | Study of sulfur-sulfur interactions | Understanding electronic communication |

| Metal Coordination | Enhanced metal binding through dual sulfur sites | Catalysis and materials applications |

| Structural Studies | Investigation of conformational preferences | Molecular design principles |

The compound also serves as an important reference point for understanding the broader family of organosulfur compounds and their diverse applications. Organosulfur compounds are essential components of fossil fuels and play critical roles in biological systems, making their study relevant to both industrial and biological applications. The structural complexity of this compound provides insights into how multiple sulfur functionalities can be incorporated into molecular designs for specific applications. This knowledge contributes to the development of new organosulfur compounds with tailored properties for various research and industrial applications.

The research significance extends to investigating reaction mechanisms and pathways specific to multi-functional organosulfur compounds. The presence of both electrophilic and nucleophilic sulfur centers within the same molecule creates opportunities for intramolecular interactions and unique reaction pathways. Understanding these mechanisms contributes to the broader knowledge base of organosulfur chemistry and informs the design of new synthetic strategies. The compound's role in advancing mechanistic understanding positions it as a valuable tool for researchers investigating the fundamental principles governing organosulfur chemistry.

Properties

IUPAC Name |

4-tert-butylsulfanylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUKPGVHPVCYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Followed by Thioamidation

This two-step approach leverages Friedel-Crafts alkylation to introduce the tert-butyl group, followed by carbothioamide functionalization.

Step 1: tert-Butylsulfanyl Group Introduction

Chlorobenzene reacts with tert-butyl chloride (2-chloro-2-methylpropane) in the presence of a complex acid catalyst (e.g., HAlCl₄) to form 4-tert-butyl-1-chlorobenzene. Key conditions:

- Catalyst : HAlCl₄ (generated in situ from AlCl₃ and HCl).

- Temperature : 25–80°C.

- Yield : ~81% (GC analysis).

Step 2: Carbothioamide Formation

The chlorobenzene intermediate undergoes thiocyanation using ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) under acidic conditions (e.g., HCl/ZnCl₂).

- Solvent : Dimethylacetamide (DMA) or solvent-free.

- Conditions : 80–100°C, 2–4 hours.

- Yield : 70–85% (isolated).

Acid-Catalyzed Reaction of Isothiocyanates

Direct coupling of phenylisothiocyanate with tert-butylbenzene derivatives using Brønsted acids (e.g., triflic acid, TfOH):

- Catalyst : TfOH (10 mol%).

- Solvent : Dichloroethane (DCE).

- Conditions : Room temperature, 5–10 minutes.

- Yield : 10–80% (dependent on substituents).

- Electron-rich arenes (e.g., tert-butylbenzene) show lower reactivity due to steric hindrance.

- Higher yields (≥75%) achieved with electron-withdrawing groups on the isothiocyanate.

Oxidative Cyclization with 2-Aminothiophenol (2-ATP)

2-ATP serves as a precursor for benzothiazine intermediates, which are functionalized to introduce tert-butylsulfanyl and carbothioamide groups.

- Oxidative Dimerization : 2-ATP forms bis(o-aminophenyl)disulfide in DMSO.

- Reaction with 1,3-Dicarbonyls : Enamine intermediates cyclize to form 1,4-benzothiazines.

- Functionalization :

- tert-Butylsulfanyl : Introduced via nucleophilic substitution (e.g., tert-butylthiol/K₂CO₃).

- Carbothioamide : Achieved via thiourea coupling under basic conditions.

- Catalyst : m-CPBA or graphene oxide.

- Solvent : Acetonitrile or PEG-200.

- Yield : 37–98% (method-dependent).

Nucleophilic Aromatic Substitution (NAS)

Activated chlorobenzene derivatives react with tert-butylthiolate anions under basic conditions:

- Substrate : 4-Chloro-1-nitrobenzene (electron-deficient ring).

- Base : K₂CO₃ or DIPEA.

- Solvent : DMF, 80°C, 12 hours.

- Yield : 65–86%.

Post-Functionalization :

The nitro group is reduced to an amine (H₂/Pd-C) and converted to carbothioamide via thiophosgene (CSCl₂).

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Solvent | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts + Thioamidation | HAlCl₄, NH₄SCN | Toluene, DMA | 70–85% | High regioselectivity | Multi-step, harsh conditions |

| Acid-Catalyzed Coupling | TfOH | DCE | 10–80% | Rapid, one-pot | Low yield for bulky substrates |

| Oxidative Cyclization | m-CPBA, graphene oxide | Acetonitrile | 37–98% | Tunable substituents | Column chromatography required |

| NAS + Reduction | K₂CO₃, CSCl₂ | DMF | 65–86% | Scalable | Requires nitro activation |

Key Research Findings

- Catalyst Efficiency : TfOH outperforms HClO₄ and organic acids in thioamide formation.

- Steric Effects : tert-Butyl groups hinder electrophilic substitution, necessitating activated substrates.

- Green Chemistry : PEG-200 and β-cyclodextrin enable solvent-free/metal-free routes with >90% yields.

Chemical Reactions Analysis

Hydrolysis Reactions of the Carbothioamide Group

The carbothioamide (-C(=S)NH₂) group in 4-(tert-butylsulfanyl)benzene-1-carbothioamide (C₁₁H₁₅NS) is susceptible to hydrolysis under acidic or basic conditions. While no direct studies on this compound are available, analogous thioamide hydrolysis reactions suggest:

-

Acidic hydrolysis could yield 4-(tert-butylsulfanyl)benzoic acid (C₁₁H₁₄O₂S) and ammonia.

-

Basic hydrolysis may produce 4-(tert-butylsulfanyl)benzamide (C₁₁H₁₅NOS) and hydrogen sulfide .

Table 1: Hypothetical Hydrolysis Pathways

| Condition | Reagents | Product | Byproduct |

|---|---|---|---|

| Acidic | HCl/H₂O, heat | 4-(tert-butylsulfanyl)benzoic acid | NH₃ |

| Basic | NaOH/H₂O, reflux | 4-(tert-butylsulfanyl)benzamide | H₂S |

Reactivity of the tert-Butylsulfanyl Group

The tert-butylsulfanyl (-S-C(CH₃)₃) substituent is electron-donating and sterically bulky, influencing regioselectivity in electrophilic aromatic substitution (EAS). For example:

-

Nitration : Likely occurs at the meta position relative to the carbothioamide group due to deactivation by the -SC(=S)NH₂ moiety.

-

Sulfonation : Similar regioselectivity is expected, though no experimental data exists for this compound .

Key Observations from Analogous Compounds:

-

4-(tert-Butylsulfanyl)benzaldehyde (C₁₁H₁₄OS) undergoes oxidation to form sulfone derivatives .

-

Steric hindrance from the tert-butyl group may slow reaction kinetics compared to less bulky analogs .

Catalytic Alkylation and Arylation

The carbothioamide group can act as a directing group in transition metal-catalyzed cross-coupling reactions. For instance:

-

Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂) could enable coupling with aryl halides, forming biaryl derivatives.

-

Suzuki-Miyaura coupling : Potential to introduce aryl/heteroaryl groups at the benzene ring, though steric effects may limit efficiency .

Oxidation and Reduction Pathways

-

Oxidation :

The tert-butylsulfanyl group can oxidize to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') using agents like mCPBA or H₂O₂. For example: -

Reduction :

Lithium aluminum hydride (LiAlH₄) may reduce the carbothioamide to a thiol (-SH) or methylamine (-CH₂NH₂) .

Table 2: Oxidation States of the Sulfur Group

| Oxidation State | Reagent | Product |

|---|---|---|

| -2 (Sulfide) | – | Native compound |

| 0 (Disulfide) | I₂, FeCl₃ | Not observed (steric hindrance) |

| +4 (Sulfone) | H₂O₂, AcOH | 4-(tert-butylsulfonyl)benzene-1-carbothioamide |

Condensation Reactions

The carbothioamide group may participate in cyclocondensation with aldehydes or ketones to form thiazole or thiadiazole heterocycles. For example:

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(tert-butylsulfanyl)benzene-1-carbothioamide is C11H15NS, with a molecular weight of approximately 193.31 g/mol. The compound features a benzene ring substituted with a tert-butyl group and a carbothioamide functional group, which contribute to its reactivity and potential applications.

Material Science

Organic Light Emitting Diodes (OLEDs)

The incorporation of sulfur-containing compounds in organic electronics has been investigated for their potential to improve charge transport properties. Research has shown that variations in substituents on the benzene ring can significantly affect the performance of materials used in OLEDs. Specifically, compounds with tert-butyl groups have been noted for their ability to enhance charge mobility and stability in electronic applications .

Agricultural Chemistry

Pesticidal Properties

The potential use of this compound as a pesticide is also an area of interest. Compounds containing thiol groups have been studied for their efficacy against various pests and pathogens. Although specific studies on this compound are sparse, the general trend indicates that sulfur-containing compounds can exhibit significant biological activity against agricultural pests .

Summary of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potential inhibitors of cell proliferation pathways |

| OXPHOS inhibitors | Disrupt ATP production in cancer cells | |

| Material Science | OLED materials | Enhances charge transport properties |

| Agricultural Chemistry | Pesticidal activity | Potential efficacy against pests and pathogens |

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the carbothioamide group can participate in hydrogen bonding and other interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(tert-butylsulfanyl)benzene-1-carbothioamide with structurally analogous thioamide derivatives, focusing on molecular properties, substituent effects, and applications:

Key Observations:

Substituent Effects: The tert-butylsulfanyl group in the target compound provides steric hindrance and electron donation, which may enhance stability and nucleophilicity compared to electron-withdrawing groups like -CF₃ .

Molecular Weight and Applications: Lower molecular weight compounds (e.g., 193.31 g/mol for the target) are typically more volatile and soluble, favoring their use as intermediates in organic synthesis . Heavier derivatives (e.g., 307.21 g/mol for the bromophenylamino analog) may find niche applications in materials science or drug discovery due to enhanced binding specificity .

Functional Group Diversity :

- The tetrazole -containing compound (from ) highlights the role of heterocycles in modulating biological activity, contrasting with the simpler aromatic thioamides.

Synthetic Utility :

- While the target compound is a direct thioamide precursor, derivatives like 4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide () may require multi-step synthesis due to additional functional groups.

Research Findings and Limitations

- Thermal Stability : The target compound’s melting point (145–148°C ) is comparable to other aromatic thioamides but lower than halogenated analogs (data unavailable for direct comparison) .

- Solubility : Predicted density (1.058 g/cm³ ) suggests moderate solubility in organic solvents, whereas trifluoromethyl or halogenated derivatives likely exhibit reduced solubility .

- Data Gaps : Melting points and pKa values for most analogs are unreported in the provided evidence, limiting quantitative comparisons.

Biological Activity

4-(Tert-butylsulfanyl)benzene-1-carbothioamide, with the molecular formula C11H15NS2 and a molecular weight of 225.4 g/mol, is an organic compound characterized by a tert-butylsulfanyl group attached to a benzene ring, which is further linked to a carbothioamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the tert-butylsulfanyl group can enhance the compound’s binding affinity, while the carbothioamide moiety allows for hydrogen bonding and other interactions that are crucial in mediating its biological effects.

Antimicrobial Properties

Research indicates that thioamide compounds, including this compound, exhibit antimicrobial properties. These properties may be linked to their ability to disrupt cellular processes in microbial organisms, making them potential candidates for the development of new antimicrobial agents.

Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound has shown promise in modulating the activity of certain enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit oxidative phosphorylation (OXPHOS), a critical pathway in cancer cell metabolism. Inhibition of OXPHOS can lead to reduced ATP production and subsequent cell death in cancer cells that rely heavily on aerobic metabolism for survival .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis reveals that modifications to the compound's structure can significantly impact its biological activity. Variations in substituents on the benzene ring or alterations to the carbothioamide group can enhance or diminish its potency against specific biological targets. This information is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(tert-Butylsulfanyl)benzene-1-thiol | Lacks carbothioamide group | Limited versatility in reactions |

| 4-(tert-Butylsulfanyl)benzene-1-carboxylic acid | Contains carboxylic acid group | Different reactivity; potential therapeutic applications |

| 4-(tert-Butylsulfanyl)benzene-1-sulfonamide | Features sulfonamide group | Altered biological activity |

This table illustrates how this compound compares with similar compounds, highlighting its unique properties and potential applications.

Case Study: Anticancer Activity

A study explored the anticancer effects of various thioamide derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at nanomolar concentrations. The mechanism was linked to its ability to inhibit mitochondrial function, thereby reducing ATP levels and inducing apoptosis in cancer cells .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thioamide compounds against a range of pathogenic bacteria and fungi. Results indicated that this compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.